(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Description
This compound, identified as Clemastine Fumarate (C₂₁H₂₆ClNO·C₄H₄O₄; molecular weight: 459.96 g/mol), is a fumarate salt comprising two components:
- (E)-but-2-enedioic acid (fumaric acid): A dicarboxylic acid with a trans-configuration, critical for salt stability and solubility .
- (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine: A chiral pyrrolidine derivative featuring a 4-chlorophenyl group, a phenylethoxy chain, and a methyl-substituted pyrrolidine ring .
Clemastine Fumarate is a histamine H₁-receptor antagonist used for allergic conditions. Its synthesis involves precise stoichiometric control, as evidenced by purity specifications (98.5–101.0% when dried) .
Properties
Molecular Formula |
C25H30ClNO5 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
but-2-enedioic acid;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
PMGQWSIVQFOFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of clemastine fumarate involves several steps:
Starting Material: N-methyl-2-(2-ethoxy)pyrrolidines undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidines.
Intermediate Formation: This intermediate reacts with 1-(4-chlorophenyl)-1-phenylethanol in the presence of sodamide to produce racemic clemastine.
Salt Formation: The racemic clemastine is then reacted with fumaric acid to form clemastine fumarate.
Purification: The crude product is recrystallized using an aqueous acetone solution to obtain pure clemastine fumarate.
Chemical Reactions Analysis
Clemastine fumarate undergoes various chemical reactions:
Oxidation and Reduction: These reactions are not commonly associated with clemastine fumarate due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the pyrrolidine ring and the phenyl groups.
Common Reagents and Conditions: Reagents like sodamide and solvents such as acetone are commonly used in its synthesis.
Scientific Research Applications
Clemastine fumarate has a wide range of applications in scientific research:
Mechanism of Action
Clemastine fumarate works by selectively binding to histamine H1 receptors, blocking the action of endogenous histamine . This leads to the temporary relief of symptoms associated with allergic reactions. Additionally, it exhibits anticholinergic effects by inhibiting the action of acetylcholine at muscarinic receptors, reducing bodily secretions .
Comparison with Similar Compounds
Research Findings and Data
Pharmacokinetic and Physicochemical Properties
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